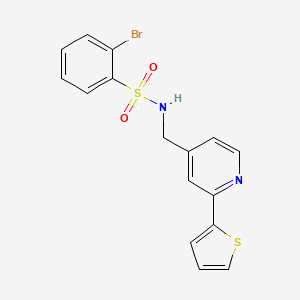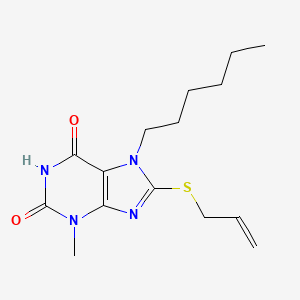![molecular formula C13H19N3O B2402533 1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2196095-31-3](/img/structure/B2402533.png)
1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its pharmacological properties. This compound is commonly referred to as MPP and has been studied for its potential use in treating various medical conditions. In
Mechanism of Action
MPP acts as a selective inhibitor of monoamine oxidase B (MAO-B) enzyme, which is responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, MPP increases the levels of dopamine in the brain, which helps to improve the symptoms of Parkinson's disease. MPP has also been found to have antioxidant properties, which help to protect the brain from oxidative stress.
Biochemical and Physiological Effects
MPP has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which helps to improve the symptoms of Parkinson's disease. MPP also has anti-inflammatory properties, which help to reduce inflammation in the brain. Additionally, MPP has been found to have antioxidant properties, which help to protect the brain from oxidative stress.
Advantages and Limitations for Lab Experiments
MPP has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of MAO-B enzyme, which makes it a useful tool for studying the role of dopamine in the brain. However, MPP has been found to have some toxic effects in certain cell types, which limits its use in some experiments.
Future Directions
There are several future directions for the study of MPP. One direction is to explore its potential use in treating other medical conditions such as Alzheimer's disease and depression. Another direction is to investigate the mechanisms underlying its neuroprotective and anti-inflammatory properties. Additionally, further studies are needed to determine the optimal dosage and administration of MPP for treating Parkinson's disease.
Conclusion
In conclusion, 1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its pharmacological properties. Its potential use in treating various medical conditions such as Parkinson's disease, Alzheimer's disease, and depression makes it a promising candidate for further study. The synthesis method of MPP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Synthesis Methods
The synthesis of MPP involves a series of chemical reactions that ultimately result in the formation of the final product. The method of synthesis involves the condensation of 2-methylpyrazole-3-carboxaldehyde and 4-(piperidin-1-yl) but-3-en-2-one in the presence of a base catalyst. The resulting product is then purified to obtain pure MPP.
Scientific Research Applications
MPP has been studied for its potential use in treating various medical conditions such as Parkinson's disease, Alzheimer's disease, and depression. It has been found to have neuroprotective and anti-inflammatory properties, which make it a promising candidate for treating these diseases.
properties
IUPAC Name |
1-[4-[(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-3-13(17)16-8-5-11(6-9-16)10-12-4-7-14-15(12)2/h3-4,7,11H,1,5-6,8-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANAVSSHEZFRBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CC2CCN(CC2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2402451.png)
![3-Iodo-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2402452.png)
![N-[2-(1,2,3,4-tetrahydroquinolin-8-yloxy)ethyl]acetamide](/img/structure/B2402453.png)
![3-(3,4-dimethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2402454.png)

![9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402457.png)

![3-(4-bromobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2402462.png)
![(7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2402464.png)
![2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2402467.png)


